2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Description
2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C32H28N2O6 and its molecular weight is 536.584. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed novel synthetic routes and transformations to create heterocyclic compounds derived from complex molecules. These synthetic methodologies aim to explore the chemical space for potential bioactive compounds. For instance, the synthesis of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives was achieved through condensation reactions, showcasing the versatility of isoquinoline derivatives in generating bioactive molecules with potential antimicrobial and anti-inflammatory properties (Dyachenko & Vovk, 2012).
Antimicrobial and Anticancer Activity
Several studies focus on the antimicrobial and anticancer potential of compounds containing the isoquinoline moiety. For example, compounds with modifications in the isoquinoline structure have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, indicating the therapeutic potential of these derivatives in treating infections (Desai, Dodiya, & Shihora, 2011). Additionally, heterocyclic carboxamides derived from isoquinoline structures have been investigated as potential antipsychotic agents, highlighting the relevance of these compounds in neuropsychiatric disorder management (Norman, Navas, Thompson, & Rigdon, 1996).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of isoquinoline derivatives contribute significantly to the understanding of their structural and functional properties. Research on the synthesis of novel isoquinoline compounds, including their crystallographic studies, sheds light on the intricate details of their molecular architecture, facilitating the design of molecules with enhanced biological activities (Kovalenko et al., 2019). These studies are pivotal in advancing the development of new drugs and materials based on isoquinoline scaffolds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O6/c1-37-23-12-7-20(8-13-23)18-33-31(35)29-25-5-3-4-6-26(25)32(36)34(22-11-16-27-28(17-22)40-19-39-27)30(29)21-9-14-24(38-2)15-10-21/h3-17,29-30H,18-19H2,1-2H3,(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUCQIUTMPJPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2C(N(C(=O)C3=CC=CC=C23)C4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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